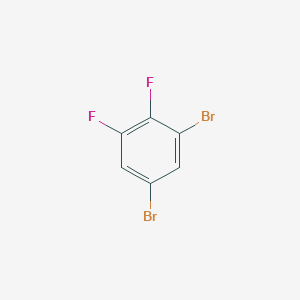

1,5-Dibromo-2,3-difluorobenzene

Description

BenchChem offers high-quality 1,5-Dibromo-2,3-difluorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,5-Dibromo-2,3-difluorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,5-dibromo-2,3-difluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2F2/c7-3-1-4(8)6(10)5(9)2-3/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZWOIZSMVMYOEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2F2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.88 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1,5-Dibromo-2,3-difluorobenzene chemical properties

An In-Depth Technical Guide to the Chemical Properties of 1,5-Dibromo-2,3-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Dibromo-2,3-difluorobenzene is a halogenated aromatic compound that serves as a highly versatile and valuable building block in modern organic synthesis. Its unique substitution pattern, featuring two bromine atoms and two vicinal fluorine atoms, imparts a distinct reactivity profile that is of significant interest to the pharmaceutical, agrochemical, and materials science sectors. The presence of two bromine atoms at the C1 and C5 positions offers opportunities for sequential and regioselective functionalization, primarily through metal-catalyzed cross-coupling reactions or lithium-halogen exchange. The electron-withdrawing nature of the fluorine substituents at the C2 and C3 positions activates the benzene ring for certain transformations and modulates the electronic properties of the resulting derivatives. This guide provides a comprehensive analysis of the core chemical properties, synthesis, reactivity, and applications of 1,5-Dibromo-2,3-difluorobenzene, offering field-proven insights for its strategic implementation in complex molecule synthesis and drug discovery pipelines.

Core Molecular and Physicochemical Properties

A foundational understanding of the physicochemical properties of 1,5-Dibromo-2,3-difluorobenzene is essential for its effective handling, storage, and application in chemical reactions. The key data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 811713-09-4 | [1] |

| Molecular Formula | C₆H₂Br₂F₂ | [1] |

| Molecular Weight | 271.88 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid or solid | [3] |

| Storage | Sealed in a dry environment at room temperature | [1] |

Note: Physical properties such as melting and boiling points are not consistently reported in publicly available literature and should be determined empirically.

Synthesis Methodologies

While specific, high-yield synthetic protocols for 1,5-Dibromo-2,3-difluorobenzene are not extensively detailed in public-domain literature, its synthesis can be approached through established methods for the halogenation of aromatic rings. A logical synthetic pathway would involve the selective dibromination of 1,2-difluorobenzene. The directing effects of the fluorine atoms (ortho-, para-directing) would need to be carefully considered to achieve the desired 1,5-dibromo substitution pattern, potentially requiring specific catalysts or reaction conditions to overcome steric hindrance and achieve the desired regioselectivity.

Chemical Reactivity and Key Transformations

The synthetic utility of 1,5-Dibromo-2,3-difluorobenzene is dictated by the reactivity of its carbon-bromine bonds and the influence of the fluorine substituents on the aromatic ring. The two bromine atoms serve as primary functional handles for building molecular complexity.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone transformation for aryl bromides, enabling the formation of carbon-carbon bonds.[4] 1,5-Dibromo-2,3-difluorobenzene is an excellent substrate for this reaction, offering two reactive sites for coupling with a wide range of boronic acids or their derivatives.[5][6]

Causality Behind Experimental Choices:

-

Catalyst: A palladium(0) complex, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, is essential. The choice of phosphine ligand (e.g., PPh₃, PCy₃, or more specialized Buchwald-type ligands) is critical for stabilizing the catalyst and promoting the catalytic cycle, particularly for less reactive coupling partners.[5]

-

Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the crucial transmetalation step.[4][5]

-

Solvent: The reaction is often performed in a biphasic mixture of an organic solvent (like toluene or dioxane) and water, which aids in dissolving both the organic substrate and the inorganic base.[4]

The presence of two bromine atoms allows for either mono- or di-substitution, which can be controlled by adjusting the stoichiometry of the boronic acid coupling partner. This enables the stepwise construction of complex, unsymmetrical biaryl structures.

Caption: Generalized workflow for the Suzuki-Miyaura coupling reaction.

Exemplary Protocol: Mono-Suzuki Coupling

-

To a degassed solution of 1,5-Dibromo-2,3-difluorobenzene (1.0 eq) and the desired arylboronic acid (1.1 eq) in a 2:1 mixture of toluene and water, add K₂CO₃ (3.0 eq).

-

Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), to the mixture.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until starting material is consumed (monitored by TLC or GC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the mono-arylated product.

Lithiation via Halogen-Lithium Exchange

The carbon-bromine bonds can undergo rapid halogen-lithium exchange upon treatment with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures.[7] This reaction is often faster and more regioselective than direct deprotonation (ortho-lithiation). The resulting aryllithium intermediate is a potent nucleophile and can be trapped with a wide variety of electrophiles.

Self-Validating System: The success of the lithiation and subsequent quench can be easily validated. Disappearance of the starting material and the appearance of a new, less polar spot by TLC (for many electrophiles) is a primary indicator. 1H NMR analysis of the crude product will confirm the introduction of the new functional group by the appearance of new signals and a change in the aromatic proton splitting pattern.

Caption: Workflow for functionalization via lithium-halogen exchange.

This methodology allows for the introduction of a diverse array of functional groups, including:

-

Aldehydes: by quenching with dimethylformamide (DMF).

-

Carboxylic acids: by quenching with CO₂ (dry ice).

-

Boronic esters: by quenching with trialkyl borates, providing a route to substrates for subsequent Suzuki couplings.[7]

-

Silyl groups: by quenching with chlorosilanes (e.g., Me₃SiCl).

Nucleophilic Aromatic Substitution (SNAr)

While aryl halides are generally unreactive towards nucleophiles, the presence of strong electron-withdrawing groups can activate the ring for Nucleophilic Aromatic Substitution (SNAr).[8][9] The two fluorine atoms on the 1,5-dibromo-2,3-difluorobenzene ring act as moderate electron-withdrawing groups, making the ring electron-deficient.[10] This can facilitate the displacement of one of the fluorine atoms (or potentially a bromine atom under specific conditions) by a strong nucleophile (e.g., alkoxides, thiolates, or amines). The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[10]

Applications in Research and Drug Development

The true value of 1,5-Dibromo-2,3-difluorobenzene lies in its role as a versatile intermediate for constructing complex target molecules.

-

Pharmaceutical Synthesis: The incorporation of fluorine atoms into drug candidates is a widely used strategy to enhance metabolic stability, improve lipophilicity, and modulate binding affinity.[11][12] This compound provides a scaffold to introduce a 2,3-difluorophenyl moiety, a structural motif found in various biologically active molecules. The dual bromine sites allow for the attachment of different molecular fragments through sequential cross-coupling reactions, enabling the exploration of diverse chemical space in drug discovery programs.

-

Agrochemicals: Similar to pharmaceuticals, the difluorinated core can be integrated into novel herbicides, insecticides, and fungicides to improve their efficacy and environmental profile.[3]

-

Materials Science: Polyfluorinated aromatic compounds are precursors to advanced materials such as liquid crystals, polymers, and organic light-emitting diodes (OLEDs).[13] The dibromo functionality allows for the polymerization or incorporation of this unit into larger macromolecular structures.

Spectroscopic Data Insights

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing a single signal (likely a triplet due to coupling with the two adjacent fluorine atoms) for the two equivalent aromatic protons (H4 and H6).

-

¹⁹F NMR: The fluorine NMR spectrum would show a signal for the two equivalent fluorine atoms, with coupling to the adjacent protons.

-

¹³C NMR: The carbon NMR will be more complex, showing distinct signals for the carbon atoms, with characteristic C-F and C-Br couplings.

Safety and Handling

Hazard Profile: 1,5-Dibromo-2,3-difluorobenzene is classified as a hazardous substance.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection).[1]

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Use appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

1,5-Dibromo-2,3-difluorobenzene is a powerful and strategic building block for chemical synthesis. Its key value is derived from the two bromine atoms, which act as versatile handles for regioselective functionalization via modern synthetic methods like palladium-catalyzed cross-coupling and lithium-halogen exchange. The vicinal difluoro substituents are not merely passive spectators; they critically modulate the electronic character of the molecule, influencing reactivity and imparting desirable properties to the final products. For researchers in drug development and materials science, a thorough understanding of the chemical properties and reactivity of this compound is crucial for leveraging its full potential in the design and synthesis of next-generation functional molecules.

References

- Exploring 1-Bromo-2,3-Difluorobenzene: A Key Pharmaceutical Intermedi

- 1-Bromo-2,3-difluorobenzene: Properties, Applic

- Synthesis and Application of 2,3-Difluorobromobenzene - ChemicalBook. (URL: )

- Why 1,5-Dibromo-2,3,4-trifluorobenzene is a Key Intermediate for Pharmaceutical Synthesis. (URL: )

- An In-depth Technical Guide to 1-Bromo-3,5-difluorobenzene-d3: Properties, Synthesis, and Applic

- 1,5-Dibromo-2,3-difluorobenzene - Achmem. (URL: )

- 1,5-Dibromo-2,4-difluorobenzene | C6H2Br2F2 | CID 10564511 - PubChem. (URL: )

- SAFETY D

- SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: )

- Safety D

- SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: )

- Cas 28342-75-8,1,5-DIBROMO-2,4-DIFLUOROBENZENE | lookchem. (URL: )

- Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). (URL: )

-

Suzuki reaction - Wikipedia. (URL: [Link])

-

Nucleophilic Aromatic Substitution - BYJU'S. (URL: [Link])

-

Nucleophilic Aromatic Substitution - Chemistry Steps. (URL: [Link])

-

Reaction pathways for the lithiation of a) 1a; b) 1a; c) 2a; d) 2a; e)... - ResearchGate. (URL: [Link])

-

Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

-

16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (URL: [Link])

Sources

- 1. achmem.com [achmem.com]

- 2. 1,5-Dibromo-2,4-difluorobenzene | C6H2Br2F2 | CID 10564511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. tcichemicals.com [tcichemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. byjus.com [byjus.com]

- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. nbinno.com [nbinno.com]

- 12. benchchem.com [benchchem.com]

- 13. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Synthesis of 1,5-Dibromo-2,3-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for 1,5-dibromo-2,3-difluorobenzene, a halogenated aromatic compound with significant potential as a building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. The described methodology is rooted in fundamental principles of organic chemistry and leverages established, reliable transformations. This document offers a detailed, step-by-step protocol, an analysis of the reaction mechanisms, and the necessary data for the successful laboratory-scale synthesis of the target molecule.

Introduction: The Significance of 1,5-Dibromo-2,3-difluorobenzene

Fluorinated and brominated benzene derivatives are pivotal intermediates in modern organic synthesis. The introduction of fluorine atoms can significantly modulate the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. Bromine atoms, on the other hand, serve as versatile synthetic handles for the introduction of further functional groups through cross-coupling reactions. 1,5-Dibromo-2,3-difluorobenzene, with its distinct substitution pattern, offers a unique scaffold for the development of novel bioactive compounds. This guide delineates a robust and reproducible synthetic route to this valuable compound, commencing from the readily accessible starting material, 2,3-difluoroaniline.

Overview of the Synthetic Pathway

The synthesis of 1,5-dibromo-2,3-difluorobenzene is strategically designed in a three-step sequence, beginning with a commercially available precursor. The pathway is as follows:

-

Synthesis of 2,3-Difluoroaniline: The journey begins with the synthesis of the key intermediate, 2,3-difluoroaniline. Several methods have been reported for its preparation, with a common route involving the reduction of a nitrated and halogenated benzene derivative.

-

Dibromination of 2,3-Difluoroaniline: The subsequent step involves the regioselective dibromination of 2,3-difluoroaniline to yield 4,6-dibromo-2,3-difluoroaniline. The directing effects of the amino and fluoro substituents are harnessed to achieve the desired substitution pattern.

-

Deamination of 4,6-Dibromo-2,3-difluoroaniline: The final step is the removal of the amino group from 4,6-dibromo-2,3-difluoroaniline to afford the target molecule, 1,5-dibromo-2,3-difluorobenzene. This is accomplished through a deamination reaction, a modification of the Sandmeyer reaction conditions.

Caption: Overall synthetic workflow for 1,5-dibromo-2,3-difluorobenzene.

Detailed Experimental Protocols

Step 1: Synthesis of 2,3-Difluoroaniline

The synthesis of 2,3-difluoroaniline can be achieved from various starting materials. A reliable method involves the catalytic hydrogenation of 1,2-dibromo-4,5-difluoro-3-nitrobenzene.[1]

Materials:

-

1,2-Dibromo-4,5-difluoro-3-nitrobenzene

-

Methanol (MeOH)

-

10% Palladium on Carbon (Pd/C, 50% wet)

-

Triethylamine (TEA)

-

Hydrogen (H₂) gas

Protocol:

-

In a suitable reaction vessel, dissolve 1,2-dibromo-4,5-difluoro-3-nitrobenzene (1.0 eq) in methanol.

-

To this solution, add 10% Pd/C (typically 5-10 mol%) and a catalytic amount of triethylamine.

-

Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

-

Stir the reaction mixture vigorously at room temperature or slightly elevated temperature (e.g., 50 °C) for 2-4 hours.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure to obtain crude 2,3-difluoroaniline, which can be used in the next step without further purification or purified by distillation or column chromatography if necessary.

Causality of Experimental Choices:

-

Palladium on Carbon (Pd/C): This is a highly efficient and widely used catalyst for the reduction of nitro groups to amines.

-

Triethylamine (TEA): The addition of a base like TEA can help to neutralize any acidic byproducts and improve the reaction rate and yield.

-

Methanol: A common solvent for hydrogenation reactions due to its ability to dissolve the starting material and its compatibility with the catalyst.

Step 2: Synthesis of 4,6-Dibromo-2,3-difluoroaniline

This step involves the electrophilic aromatic substitution of 2,3-difluoroaniline with bromine. The amino group is a strong activating group and directs ortho- and para- to itself. The fluorine atoms are deactivating but also ortho-, para-directing. The positions para to the amino group (position 4) and ortho to the amino group and meta to both fluorine atoms (position 6) are the most activated and sterically accessible for bromination.

Materials:

-

2,3-Difluoroaniline

-

Glacial Acetic Acid

-

Bromine (Br₂)

Protocol:

-

In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve 2,3-difluoroaniline (1.0 eq) in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine (2.0-2.2 eq) in glacial acetic acid dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Pour the reaction mixture into a beaker containing ice water to precipitate the product.

-

Collect the solid product by vacuum filtration and wash it with cold water until the filtrate is neutral.

-

The crude 4,6-dibromo-2,3-difluoroaniline can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality of Experimental Choices:

-

Glacial Acetic Acid: A common solvent for bromination reactions as it is polar enough to dissolve the aniline and is relatively unreactive towards bromine.

-

Low Temperature: The reaction is exothermic, and maintaining a low temperature helps to control the reaction rate and minimize the formation of side products.

Step 3: Synthesis of 1,5-Dibromo-2,3-difluorobenzene

The final step is the deamination of 4,6-dibromo-2,3-difluoroaniline. This is achieved by converting the amino group into a diazonium salt, which is then reduced to remove the nitrogen, leaving the desired product. A modified Sandmeyer-type reaction using isopropyl alcohol as the reducing agent and a cuprous salt as a catalyst is an effective method for this transformation.[2][3]

Materials:

-

4,6-Dibromo-2,3-difluoroaniline

-

Isopropyl Alcohol

-

Cuprous Oxide (Cu₂O) or another cuprous salt

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

Protocol:

-

In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, prepare a slurry of 4,6-dibromo-2,3-difluoroaniline (1.0 eq) in isopropyl alcohol.

-

Add a catalytic amount of cuprous oxide (e.g., 0.1 eq).

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add concentrated hydrochloric acid or sulfuric acid to the slurry.

-

Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of water and add it dropwise to the reaction mixture, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the reaction mixture at low temperature for 30-60 minutes, then allow it to warm to room temperature. Nitrogen gas evolution should be observed.

-

Gently heat the reaction mixture (e.g., to 40-50 °C) until the evolution of nitrogen ceases.

-

Cool the reaction mixture and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure 1,5-dibromo-2,3-difluorobenzene.

Causality of Experimental Choices:

-

Isopropyl Alcohol: Serves as both the solvent and the reducing agent for the diazonium salt.

-

Cuprous Oxide: Catalyzes the reduction of the diazonium salt, facilitating the deamination process.

-

Sodium Nitrite and Acid: These reagents are used to form nitrous acid in situ, which is necessary for the diazotization of the primary aromatic amine.

-

Low Temperature for Diazotization: Aromatic diazonium salts are generally unstable and can decompose at higher temperatures. Maintaining a low temperature is crucial for their formation and subsequent reaction.

Caption: Key transformations in the final deamination step.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 2,3-Difluoroaniline | C₆H₅F₂N | 129.11 | 4519-40-8 |

| 4,6-Dibromo-2,3-difluoroaniline | C₆H₃Br₂F₂N | 286.90 | Not available |

| 1,5-Dibromo-2,3-difluorobenzene | C₆H₂Br₂F₂ | 271.88 | 811713-09-4[4] |

Safety and Handling

-

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.

-

Bromine: Bromine is highly corrosive, toxic, and a strong oxidizing agent. It should be handled with extreme care, and appropriate safety measures should be in place to handle any spills.

-

Diazonium Salts: Aromatic diazonium salts can be explosive when isolated and dry. The described protocol avoids the isolation of the diazonium salt, which is generated and consumed in situ, thereby enhancing the safety of the procedure. However, the reaction should still be conducted with caution, particularly during the addition of sodium nitrite.

-

Hydrogenation: The use of hydrogen gas requires appropriate safety precautions to prevent the formation of explosive mixtures with air.

Conclusion

The synthetic pathway detailed in this guide provides a clear and logical approach for the preparation of 1,5-dibromo-2,3-difluorobenzene. By leveraging well-established and understood chemical transformations, researchers can reliably access this valuable building block for further synthetic endeavors. The provided protocols, along with the rationale behind the experimental choices, are intended to empower scientists in the fields of medicinal chemistry and materials science to explore the potential of this and related fluorinated and brominated aromatic compounds.

References

- EP2940002A1 - Halogenated aniline and method for producing same - Google P

-

Synthesis of 4-Bromo-2,6-difluoroaniline (6) - PrepChem.com. (URL: [Link])

-

Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes - Vanderbilt University. (URL: [Link])

- EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google P

- CA2340442C - Process for preparing 3,5-difluoroaniline - Google P

-

Process for the preparation of 1-bromo-3,5-difluorobenzene (1996) - SciSpace. (URL: [Link])

- US5977412A - Process for preparing 3,5-difluoroaniline - Google P

-

1,5-Dibromo-2,4-difluorobenzene | C6H2Br2F2 | CID 10564511 - PubChem. (URL: [Link])

- US5053542A - Catalytic bromination of 2-fluoroaniline - Google P

-

1,5-Dibromo-2,3-difluorobenzene, 97% Purity, C6H2Br2F2, 5 grams - CP Lab Safety. (URL: [Link])

Sources

An In-depth Technical Guide to 1,5-Dibromo-2,3-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1,5-Dibromo-2,3-difluorobenzene (CAS RN: 811713-09-4), a halogenated aromatic compound. While specific experimental data for this particular isomer is limited in publicly available literature, this guide synthesizes the known information and provides expert insights based on the properties of structurally related compounds. The guide covers the core physical and chemical characteristics, discusses potential synthetic pathways and reactivity, and explores its prospective applications, particularly as a building block in medicinal chemistry and materials science. The document is intended to serve as a foundational resource for researchers and professionals in drug development and organic synthesis, highlighting both the known attributes and the areas requiring further experimental investigation.

Core Molecular and Physical Characteristics

1,5-Dibromo-2,3-difluorobenzene is a disubstituted benzene derivative with the molecular formula C₆H₂Br₂F₂.[1] The strategic placement of two bromine and two fluorine atoms on the aromatic ring suggests a unique combination of steric and electronic properties that can be exploited in organic synthesis.

Structural and General Properties

| Property | Value | Source(s) |

| IUPAC Name | 1,5-Dibromo-2,3-difluorobenzene | N/A |

| CAS Number | 811713-09-4 | [1] |

| Molecular Formula | C₆H₂Br₂F₂ | [1] |

| Molecular Weight | 271.88 g/mol | [1] |

| Appearance | Not specified (likely a solid or liquid at room temperature) | N/A |

| Melting Point | Not Available | N/A |

| Boiling Point | Not Available | N/A |

| Density | Not Available | N/A |

| Solubility | Insoluble in water; likely soluble in common organic solvents (e.g., ethanol, benzene, chloroform) | Inferred from related compounds[2] |

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for 1,5-Dibromo-2,3-difluorobenzene is not widely published. However, based on its structure, the following spectral characteristics can be anticipated:

-

¹H NMR: A complex multiplet in the aromatic region, resulting from coupling with adjacent fluorine atoms.

-

¹³C NMR: Six distinct signals in the aromatic region, with splitting patterns influenced by C-F coupling.

-

¹⁹F NMR: Two distinct signals, each likely showing coupling to the other fluorine and adjacent protons.

-

Mass Spectrometry: A molecular ion peak (M+) with a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 in a ~1:2:1 ratio).

Synthesis and Reactivity

Potential Synthetic Pathways

The synthesis of substituted difluorobenzenes often involves multi-step sequences. A plausible, though unverified, synthetic route could involve the diazotization of a corresponding aniline precursor followed by a Sandmeyer-type reaction. The synthesis of related bromo-difluorobenzene compounds often employs the bromination of a difluorobenzene starting material. For instance, the synthesis of 1-bromo-3,5-difluorobenzene can be achieved via the diazotization of 3,5-difluoroaniline.[3][4][5]

A conceptual workflow for a potential synthesis is outlined below. It is important to emphasize that this is a theoretical pathway and would require experimental validation.

Caption: A conceptual workflow for the synthesis of 1,5-Dibromo-2,3-difluorobenzene.

Chemical Reactivity

The reactivity of 1,5-Dibromo-2,3-difluorobenzene is dictated by the interplay of its substituents. The fluorine atoms are strongly electron-withdrawing, which deactivates the benzene ring towards electrophilic aromatic substitution. Conversely, the bromine atoms provide reactive sites for a variety of transformations, most notably metal-catalyzed cross-coupling reactions.

The carbon-bromine bonds are susceptible to oxidative addition to transition metal catalysts (e.g., palladium, copper). This makes 1,5-Dibromo-2,3-difluorobenzene a potentially valuable building block in reactions such as:

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.

The differential reactivity of the two bromine atoms could potentially be exploited for selective functionalization under carefully controlled conditions.

Applications in Research and Drug Development

Halogenated aromatic compounds are pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The presence of fluorine can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug molecules.

While specific applications of 1,5-Dibromo-2,3-difluorobenzene are not extensively documented, its structure suggests its utility as a versatile intermediate. For instance, related compounds like 2,5-Dibromo-1,3-difluorobenzene are utilized in the synthesis of kinase inhibitors and antiviral agents.[6] The bromine atoms serve as handles for constructing more complex molecular architectures through cross-coupling reactions.[6]

The logical workflow for utilizing such a dibrominated building block in a drug discovery program is depicted below.

Caption: Utilization workflow of a dibrominated building block in synthetic chemistry.

Safety and Handling

Based on the available safety data for 1,5-Dibromo-2,3-difluorobenzene, the compound is classified as hazardous.[1]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[1]

It is imperative to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Outlook

1,5-Dibromo-2,3-difluorobenzene represents a potentially valuable, yet underexplored, building block for organic synthesis. Its unique substitution pattern offers intriguing possibilities for the construction of complex molecules for pharmaceutical and materials science applications. However, the current lack of comprehensive experimental data on its physical properties, spectroscopic characterization, and established synthetic protocols presents a significant knowledge gap.

Future research efforts should focus on the experimental determination of its fundamental physical constants, detailed spectroscopic analysis, and the development of efficient and scalable synthetic routes. Such studies will be crucial for unlocking the full potential of this compound and enabling its broader application in the scientific community.

References

-

1,5-Dibromo-2,4-difluorobenzene. PubChem. Available at: [Link]

-

Chemical Properties of 1,4-Dibromo-2,5-difluorobenzene (CAS 327-51-5). Cheméo. Available at: [Link]

- Process for the preparation of 1-bromo-3,5-difluorobenzene. Google Patents.

-

The Role of 2,5-Dibromo-1,3-difluorobenzene in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

- Process for the preparation of 1-bromo-3,5-difluorobenzene. Google Patents.

- Process for preparing 1,3-difluorobenzene. Google Patents.

-

SPECIALITY BROMO FLURO DERIVATIVES. Faluck International PVT LTD. Available at: [Link]

- Process for preparing 1-bromo-3,5-difluorobenzene. Google Patents.

Sources

- 1. achmem.com [achmem.com]

- 2. nbinno.com [nbinno.com]

- 3. EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]

- 4. DE19544870C2 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]

- 5. CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

An In-Depth Technical Guide to 1,5-Dibromo-2,3-difluorobenzene (CAS 811713-09-4): A Versatile Building Block for Advanced Synthesis

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of rational design. Fluorination can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity, making it a critical tool for optimizing molecular properties.[1][2] Within this context, polyhalogenated aromatic compounds serve as exceptionally versatile platforms for constructing complex molecular architectures. 1,5-Dibromo-2,3-difluorobenzene stands out as a valuable, yet under-documented, building block. Its structure, featuring two reactive bromine atoms ortho and para to a vicinal difluoro motif, offers a unique combination of steric and electronic properties. The bromine atoms serve as handles for selective functionalization via cross-coupling or organometallic reactions, while the difluorinated ring provides a stable, electron-deficient core.

This guide provides a comprehensive technical overview of 1,5-Dibromo-2,3-difluorobenzene for researchers, medicinal chemists, and process development scientists. We will delve into its core properties, explore its reactive potential, propose detailed experimental protocols for its use, and discuss its strategic application as a linchpin in the synthesis of novel compounds.

Core Molecular Profile

1,5-Dibromo-2,3-difluorobenzene is a halogenated aromatic hydrocarbon. Its key identifiers and physicochemical properties, compiled from various suppliers and databases, are summarized below. It is noteworthy that experimental data for properties such as boiling and melting points are not widely available, reflecting its primary use as a synthetic intermediate rather than an end-product.[3]

| Property | Value | Source(s) |

| CAS Number | 811713-09-4 | [4][5] |

| Molecular Formula | C₆H₂Br₂F₂ | [4][6] |

| Molecular Weight | 271.88 g/mol | [4][6] |

| Synonym(s) | 3,4-difluoro-1,5-dibromobenzene | [4] |

| SMILES | C1=C(C=C(C(=C1Br)F)F)Br | [4] |

| Purity | Typically ≥97% | [4] |

| Appearance | Data not consistently available | |

| Boiling Point | Not available | [3] |

| Melting Point | Not available | [3] |

| Storage | Store at room temperature, sealed in a dry environment | [4][5][6] |

The Synthetic Landscape: Accessing the Core

While 1,5-Dibromo-2,3-difluorobenzene is commercially available from several suppliers, specific, peer-reviewed synthetic procedures for this exact isomer are not prevalent in the literature. However, its synthesis can be logically inferred from established methodologies for related polyhalogenated benzenes. The most plausible routes involve either the direct bromination of 1,2-difluorobenzene or a Sandmeyer-type reaction from a suitably substituted aniline precursor. The latter approach generally offers superior regiochemical control.

Below is a generalized protocol for a Sandmeyer reaction, a robust and well-established method for converting anilines to aryl bromides, which could be adapted for the synthesis of the title compound from a hypothetical 3,5-dibromo-2-fluoroaniline precursor.[7][8]

Proposed Synthetic Workflow: Sandmeyer Reaction

Caption: Proposed workflow for synthesizing 1,5-Dibromo-2,3-difluorobenzene.

Generalized Protocol: Sandmeyer Synthesis of an Aryl Bromide

This protocol is illustrative and requires optimization for the specific substrate.

-

Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel. Ensure the setup is in a well-ventilated fume hood.

-

Aniline Dissolution: Charge the flask with the precursor aniline (1.0 eq.) and aqueous hydrobromic acid (HBr, ~48%, 3.0-4.0 eq.). Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Diazotization (Causality: Formation of the Reactive Diazonium Salt): Dissolve sodium nitrite (NaNO₂, 1.1 eq.) in a minimal amount of cold water. Add this solution dropwise to the aniline mixture via the dropping funnel, ensuring the internal temperature is strictly maintained below 5 °C. An exothermic reaction will occur; slow addition is critical to prevent decomposition of the unstable diazonium salt. Stir for an additional 30 minutes at 0-5 °C after the addition is complete.

-

Sandmeyer Reaction (Causality: Copper-Catalyzed Bromine Substitution): In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq.) in aqueous HBr. Add the cold diazonium salt solution portion-wise to the CuBr solution. Nitrogen gas will evolve.

-

Reaction Completion: After the addition is complete, gently warm the reaction mixture to 50-60 °C and hold for 1-2 hours until gas evolution ceases, indicating the reaction is complete.

-

Workup and Purification: Cool the mixture to room temperature and transfer it to a separatory funnel. Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether). Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Reactivity and Synthetic Utility

The synthetic value of 1,5-Dibromo-2,3-difluorobenzene stems from the differential reactivity of its halogen substituents. The carbon-bromine bonds are significantly more labile towards metals used in cross-coupling and organometallic formation, making them the primary sites for synthetic elaboration.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling is a powerful method for C-C bond formation, reacting an organoboron species with an organohalide.[9][10] The dibromo nature of the title compound makes it an ideal substrate for sequential or double coupling reactions, enabling the rapid construction of complex biaryl or substituted benzene cores.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Representative Double Suzuki-Miyaura Coupling

-

Inert Atmosphere: To an oven-dried Schlenk flask, add 1,5-Dibromo-2,3-difluorobenzene (1.0 eq.), the desired arylboronic acid (2.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%).

-

Reagent Addition: Add a base, such as potassium phosphate (K₃PO₄, 3.0 eq.), and a solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water.[9]

-

Degassing (Causality: Removal of Oxygen): The reaction mixture must be thoroughly degassed to prevent oxidation and deactivation of the Pd(0) catalyst. This is achieved by subjecting the mixture to several cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen).

-

Heating: Heat the reaction mixture to 80-100 °C with stirring. The reaction progress can be monitored by TLC or GC-MS.

-

Workup: After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: The crude product is typically purified by column chromatography on silica gel to yield the desired 1,5-diaryl-2,3-difluorobenzene.

Grignard Reagent Formation

The C-Br bonds can be converted into highly nucleophilic Grignard reagents (R-MgBr) by reaction with magnesium metal.[11] This opens pathways to react with a wide range of electrophiles, such as aldehydes, ketones, and CO₂.

Key Experimental Considerations:

-

Anhydrous Conditions: Grignard reagents are extremely sensitive to protic sources, including water. All glassware must be flame-dried, and anhydrous solvents (typically diethyl ether or THF) must be used.[12]

-

Initiation: The reaction can sometimes be difficult to initiate on the surface of the magnesium turnings. Adding a small crystal of iodine or a few drops of 1,2-dibromoethane can help activate the magnesium surface.[13]

-

Selectivity: Forming a mono-Grignard reagent is often achievable at low temperatures. Forming the di-Grignard reagent typically requires an excess of magnesium and higher temperatures, but can be complicated by side reactions like Wurtz coupling.[12]

Strategic Applications in Research and Development

The true value of 1,5-Dibromo-2,3-difluorobenzene lies in its role as a central scaffold for building molecular complexity.

Caption: Role as a "linchpin" for assembling complex molecules.

-

Drug Discovery: The difluorinated benzene core is a desirable motif in medicinal chemistry. The fluorine atoms can block metabolic oxidation and form favorable interactions (e.g., hydrogen bonds) with protein targets. By using the two bromine sites to introduce different pharmacophoric groups, chemists can rapidly generate libraries of drug candidates for screening. The analogue 1-Bromo-2,3-difluorobenzene is noted for its role in synthesizing active pharmaceutical ingredients (APIs).[1]

-

Materials Science: Dibromoaromatics are crucial monomers for synthesizing conjugated polymers used in organic electronics, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The electron-withdrawing nature of the fluorine atoms can tune the electronic properties (HOMO/LUMO levels) of the resulting polymer. An isomer, 1,4-Dibromo-2,3-difluorobenzene, is explicitly used in the synthesis of conjugated polymers for organic photovoltaics.[14]

Analytical Characterization Profile (Predicted)

| Technique | Expected Observations |

| ¹H NMR | Two distinct signals in the aromatic region (~7.0-7.8 ppm). Each signal would appear as a multiplet due to H-H and H-F coupling. |

| ¹³C NMR | Six distinct signals are expected for the six unique carbon atoms. Carbons bonded to fluorine will show large one-bond C-F coupling constants (¹JCF ≈ 250 Hz). Carbons bonded to bromine will appear at ~110-125 ppm. |

| ¹⁹F NMR | Two distinct signals, likely appearing as multiplets due to F-F and F-H coupling. |

| Mass Spec. | A characteristic isotopic pattern for a dibrominated compound. The molecular ion region will show three major peaks: M, M+2, and M+4, with a relative intensity ratio of approximately 1:2:1 due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes. |

Safety, Handling, and Storage

Proper handling of 1,5-Dibromo-2,3-difluorobenzene is essential. It is classified as an irritant and is harmful if ingested or inhaled.[3][6]

| Hazard Information | Details |

| GHS Pictograms | Warning |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Standard Operating Procedure for Safe Handling:

-

Engineering Controls: Always handle this chemical in a certified chemical fume hood to avoid inhalation of vapors.[17]

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles.[3][18]

-

Dispensing: Dispense the chemical carefully, avoiding splashes. Keep the container sealed when not in use.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][4][17] The container should be tightly sealed.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

-

Spills: In case of a spill, absorb with an inert material (e.g., sand or vermiculite) and place in a sealed container for disposal. Ensure adequate ventilation and wear appropriate PPE during cleanup.

Conclusion

1,5-Dibromo-2,3-difluorobenzene is a potent synthetic building block whose strategic value lies in the orthogonal reactivity of its halogen substituents. While it may appear to be a simple aromatic compound, its structure is tailored for the efficient and modular construction of complex molecules relevant to pharmaceuticals and advanced materials. The two bromine atoms provide reliable handles for functionalization via modern cross-coupling chemistry, while the stable, electron-deficient difluorinated core imparts desirable properties to the final products. For researchers and developers, understanding the reactivity and handling of this intermediate opens a gateway to novel chemical space, accelerating the discovery and optimization of next-generation functional molecules.

References

-

Fisher Scientific. SAFETY DATA SHEET - 1-Bromo-2,3-difluorobenzene. Available from: [Link]

-

PubChem. 1,5-Dibromo-2,4-difluorobenzene. Available from: [Link]

-

SciSpace. Process for the preparation of 1-bromo-3,5-difluorobenzene (1996). Available from: [Link]

-

Journal of the American Chemical Society. Expedient Modular Assembling of Chiral η6-Benzene Ligands: Empowering Ruthenium-Catalyzed Asymmetric C–H Activation. Available from: [Link]

- Google Patents. CA2117735A1 - Process for preparing 1-bromo-3,5-difluorobenzene.

-

The Royal Society of Chemistry. SUPPORTING INFORMATION. Available from: [Link]

-

CP Lab Safety. 1,5-Dibromo-2,3-difluorobenzene, 97% Purity, C6H2Br2F2, 5 grams. Available from: [Link]

- Google Patents. DE19544870C2 - Process for the preparation of 1-bromo-3,5-difluorobenzene.

-

PubMed Central. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Available from: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

-

PMC - NIH. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Available from: [Link]

-

PMC - NIH. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Available from: [Link]

-

YouTube. Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. Available from: [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. aksci.com [aksci.com]

- 4. chemscene.com [chemscene.com]

- 5. 811713-09-4|1,5-Dibromo-2,3-difluorobenzene|BLD Pharm [bldpharm.com]

- 6. achmem.com [achmem.com]

- 7. Process for the preparation of 1-bromo-3,5-difluorobenzene (1996) | Marita Dr Neuber | 2 Citations [scispace.com]

- 8. DE19544870C2 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]

- 9. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Chemicals [chemicals.thermofisher.cn]

- 12. benchchem.com [benchchem.com]

- 13. m.youtube.com [m.youtube.com]

- 14. 1,4-DIBROMO-2,3-DIFLUOROBENZENE | 156682-52-9 [chemicalbook.com]

- 15. Synthesis and Application of 2,3-Difluorobromobenzene_Chemicalbook [chemicalbook.com]

- 16. 1,2-Dibromo-4,5-difluorobenzene(64695-78-9) 1H NMR spectrum [chemicalbook.com]

- 17. cdnisotopes.com [cdnisotopes.com]

- 18. benchchem.com [benchchem.com]

An In-depth Technical Guide to 1,5-Dibromo-2,3-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of 1,5-Dibromo-2,3-difluorobenzene (CAS No. 811713-09-4). As a polysubstituted aromatic compound, it represents a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical and agrochemical agents. This document consolidates available data on its chemical identity, physicochemical properties, and safety considerations. Due to the limited availability of experimental data for this specific isomer, this guide also incorporates high-quality predicted data to provide a more complete profile, with all such instances clearly indicated. The guide is intended to serve as a foundational resource for researchers and professionals engaged in fields that utilize halogenated benzene derivatives.

Introduction: The Strategic Importance of Polysubstituted Fluorobenzenes

Halogenated aromatic compounds are fundamental scaffolds in the design of a vast array of functional molecules. The introduction of fluorine and bromine atoms onto a benzene ring imparts unique electronic properties, steric profiles, and metabolic characteristics. Fluorine, with its high electronegativity and relatively small van der Waals radius, can significantly influence a molecule's pKa, lipophilicity, and metabolic stability, often leading to enhanced biological activity and improved pharmacokinetic profiles in drug candidates. Bromine, on the other hand, serves as a versatile synthetic handle, readily participating in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are cornerstones of modern medicinal chemistry.

1,5-Dibromo-2,3-difluorobenzene is a unique isomer within this class of compounds, offering a specific arrangement of substituents that can direct further chemical transformations with high regioselectivity. The vicinal difluoro groups create a distinct electronic environment, while the two bromine atoms provide multiple points for molecular elaboration. This guide aims to provide a detailed understanding of the molecular characteristics of 1,5-Dibromo-2,3-difluorobenzene to facilitate its effective utilization in research and development.

Molecular Structure and Chemical Identity

The structural integrity and unambiguous identification of a chemical entity are paramount for reproducible scientific research. This section details the fundamental identifiers of 1,5-Dibromo-2,3-difluorobenzene.

Table 1: Chemical Identity of 1,5-Dibromo-2,3-difluorobenzene

| Identifier | Value | Source |

| IUPAC Name | 1,5-Dibromo-2,3-difluorobenzene | - |

| CAS Number | 811713-09-4 | [1][2][3][4][5][6][7][8] |

| Molecular Formula | C₆H₂Br₂F₂ | [2][3][5] |

| Molecular Weight | 271.88 g/mol | [2][3][5] |

| SMILES | C1=C(C=C(C(=C1Br)F)F)Br | [2] |

Structural Diagram

A clear representation of the molecular structure is essential for understanding its chemical behavior.

Caption: 2D structure of 1,5-Dibromo-2,3-difluorobenzene.

Physicochemical Properties

Table 2: Predicted Physicochemical Properties of 1,5-Dibromo-2,3-difluorobenzene

| Property | Predicted Value | Source |

| Topological Polar Surface Area (TPSA) | 0 Ų | [2] |

| LogP | 3.4898 | [2] |

| Hydrogen Bond Acceptors | 0 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Rotatable Bonds | 0 | [2] |

Note: These properties are computationally predicted and should be used as an estimation. Experimental verification is recommended.

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for the structural elucidation and purity assessment of a chemical compound. In the absence of published experimental spectra for 1,5-Dibromo-2,3-difluorobenzene, predicted NMR data can serve as a useful reference for researchers synthesizing or working with this molecule.

Predicted ¹H NMR

The ¹H NMR spectrum is expected to show two distinct signals for the two aromatic protons, likely appearing as complex multiplets due to coupling with each other and with the adjacent fluorine atoms.

Predicted ¹³C NMR

The ¹³C NMR spectrum should display six signals corresponding to the six carbon atoms of the benzene ring. The chemical shifts will be influenced by the attached substituents, with the carbon atoms bonded to bromine and fluorine showing characteristic downfield shifts.

Predicted ¹⁹F NMR

The ¹⁹F NMR spectrum is anticipated to exhibit two signals for the two non-equivalent fluorine atoms. The chemical shifts and coupling patterns will be indicative of their positions on the aromatic ring and their interaction with neighboring atoms.

It is imperative for researchers to acquire and interpret experimental spectroscopic data to confirm the identity and purity of any synthesized or procured sample of 1,5-Dibromo-2,3-difluorobenzene.

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of 1,5-Dibromo-2,3-difluorobenzene is not prominently available in the literature, a plausible synthetic route can be conceptualized based on established organic chemistry principles.

Conceptual Synthetic Pathway

A potential synthetic approach could involve the bromination of 1,2-difluorobenzene. However, directing the bromination to the 1 and 5 positions would require careful control of reaction conditions and potentially the use of specific catalysts to achieve the desired regioselectivity.

Caption: Conceptual synthesis of 1,5-Dibromo-2,3-difluorobenzene.

It is important to note that direct bromination of 1,2-difluorobenzene may lead to a mixture of isomers, necessitating efficient purification methods to isolate the desired 1,5-dibromo product.

Reactivity Profile

The reactivity of 1,5-Dibromo-2,3-difluorobenzene is dictated by its substituents. The bromine atoms are susceptible to a variety of transformations, making them ideal for introducing further molecular complexity.

-

Cross-Coupling Reactions: The C-Br bonds can readily participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the formation of C-C and C-N bonds.

-

Lithium-Halogen Exchange: The bromine atoms can undergo lithium-halogen exchange to form organolithium species, which can then be reacted with a wide range of electrophiles.

-

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the fluorine atoms may activate the aromatic ring towards nucleophilic aromatic substitution, although this is generally less facile than with nitro-substituted benzenes.

Applications in Research and Drug Development

Polysubstituted halogenated benzenes are invaluable building blocks in the synthesis of complex organic molecules. While specific applications of 1,5-Dibromo-2,3-difluorobenzene are not yet widely documented, its structure suggests significant potential in several areas of research and development.

Medicinal Chemistry

The unique substitution pattern of 1,5-Dibromo-2,3-difluorobenzene makes it an attractive scaffold for the synthesis of novel drug candidates. The difluorophenyl moiety is a common feature in many biologically active compounds, often contributing to improved metabolic stability and binding affinity. The two bromine atoms provide opportunities for the divergent synthesis of a library of compounds for structure-activity relationship (SAR) studies.

Caption: Use in the synthesis of complex bioactive molecules.

Agrochemicals

Similar to its potential in medicinal chemistry, 1,5-Dibromo-2,3-difluorobenzene can serve as a key intermediate in the synthesis of new herbicides, insecticides, and fungicides. The presence of fluorine is known to enhance the efficacy of many agrochemicals.

Materials Science

Fluorinated aromatic compounds are of interest in materials science for the development of liquid crystals, polymers, and organic electronics. The specific properties imparted by the 1,5-dibromo-2,3-difluoro substitution pattern could be exploited in the design of novel materials with tailored electronic and physical properties.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 1,5-Dibromo-2,3-difluorobenzene.

Table 3: Hazard Information for 1,5-Dibromo-2,3-difluorobenzene

| Hazard Statement | Code |

| Harmful if swallowed | H302 |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| Harmful if inhaled | H332 |

Source:[5]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is essential to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound. Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

1,5-Dibromo-2,3-difluorobenzene is a promising but currently under-characterized chemical building block. Its unique substitution pattern offers significant potential for the synthesis of novel and complex molecules in the fields of drug discovery, agrochemicals, and materials science. While a lack of extensive experimental data presents a challenge, this technical guide has consolidated the available information and provided a framework for its potential utility. It is hoped that this document will stimulate further research into the properties, synthesis, and applications of this intriguing molecule, ultimately unlocking its full potential as a valuable tool for scientific innovation.

References

-

Aaron Chemicals LLC. 1,5-Dibromo-2,3-difluorobenzene. [Link]

-

Boroncore. 1,5-Dibromo-2,3-difluorobenzene. [Link]

Sources

- 1. Synthesis and Application of 2,3-Difluorobromobenzene_Chemicalbook [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. achmem.com [achmem.com]

- 6. 811713-09-4 Cas No. | 1,5-Dibromo-2,3-difluorobenzene | Apollo [store.apolloscientific.co.uk]

- 7. 811713-09-4|1,5-Dibromo-2,3-difluorobenzene|BLD Pharm [bldpharm.com]

- 8. 811713-09-4 | 1,5-Dibromo-2,3-difluorobenzene | Boroncore [boroncore.com]

A Technical Guide to the Spectroscopic Characterization of 1,5-Dibromo-2,3-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Foreword

Compound Profile: 1,5-Dibromo-2,3-difluorobenzene

Molecular Structure:

Caption: Molecular structure of 1,5-Dibromo-2,3-difluorobenzene.

Chemical and Physical Properties:

| Property | Value | Source |

| CAS Number | 811713-09-4 | [1] |

| Molecular Formula | C₆H₂Br₂F₂ | [1][2] |

| Molecular Weight | 271.88 g/mol | [1][2] |

| Purity | ≥97% (typical) | [1] |

| Storage | Room temperature, in a dry, sealed container | [2] |

Safety Information:

1,5-Dibromo-2,3-difluorobenzene is a chemical that requires careful handling. The following hazard statements and precautionary measures are based on available safety data.[2]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Spectroscopic Analysis: A Comparative Approach

Due to the limited availability of published spectra for 1,5-Dibromo-2,3-difluorobenzene, we will discuss the expected spectral features by drawing comparisons with its isomers. This approach allows for a robust, theory-based interpretation of experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. For 1,5-Dibromo-2,3-difluorobenzene, ¹H, ¹³C, and ¹⁹F NMR would provide critical information about the electronic environment of the hydrogen, carbon, and fluorine atoms, respectively.

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse sequences. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.

¹H NMR Spectroscopy: Predicted Spectrum

The ¹H NMR spectrum of 1,5-Dibromo-2,3-difluorobenzene is expected to be simple, showing two signals corresponding to the two aromatic protons. The symmetry of the molecule will influence the appearance of these signals. The proton at C4 is flanked by a bromine and a carbon, while the proton at C6 is adjacent to a carbon and a bromine. Due to the different chemical environments, these protons should appear as distinct signals. The coupling with the adjacent fluorine atoms will lead to splitting of these signals.

¹³C NMR Spectroscopy: Predicted Spectrum

The proton-decoupled ¹³C NMR spectrum of 1,5-Dibromo-2,3-difluorobenzene should display six distinct signals for the six carbon atoms in the benzene ring, as they are all in unique chemical environments. The carbons bonded to the electronegative fluorine and bromine atoms will be significantly deshielded and appear at a lower field. The C-F and C-Br coupling constants will also provide valuable structural information.

¹⁹F NMR Spectroscopy: Predicted Spectrum

The ¹⁹F NMR spectrum is expected to show two distinct signals for the two fluorine atoms, as they are in different chemical environments. These signals will likely appear as complex multiplets due to coupling with each other and with the neighboring protons.

Comparative Data: Spectroscopic Data for 1-Bromo-2,3-difluorobenzene

To provide a concrete reference, the following NMR data for the related compound 1-Bromo-2,3-difluorobenzene is presented.[3]

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity and Coupling Constants (J, Hz) |

| ¹H | 7.00-7.16, 7.17-7.29, 7.34-7.47 | m |

| ¹³C | 110.40, 116.40, 124.70, 128.23, 148.10, 150.92 | d, J = 17.5 Hz; d, J = 17.7 Hz; dd, J = 7.1, 5.0 Hz; d, J = 3.6 Hz; dd, J = 248.8, 14.3 Hz; dd, J = 251.9, 13.3 Hz |

| ¹⁹F | -130.9, -134.8 | m |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For a liquid, a thin film can be prepared between two salt plates.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Spectrum:

The IR spectrum of 1,5-Dibromo-2,3-difluorobenzene is expected to show characteristic absorption bands for:

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹

-

C=C stretching (aromatic): ~1600-1450 cm⁻¹

-

C-F stretching: ~1300-1100 cm⁻¹

-

C-Br stretching: ~700-500 cm⁻¹

The substitution pattern on the benzene ring will influence the out-of-plane C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹).

Comparative Data: IR Spectra of Dihalogenated Benzenes

The far-infrared spectra of various p-dihalogenated benzenes have been studied, showing characteristic bands for C-X (halogen) bending modes. For instance, p-bromofluorobenzene exhibits an infrared band at 290 cm⁻¹, which is in agreement with Raman shifts.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample can be introduced directly or via a gas chromatograph (GC-MS).

-

Ionization: Electron ionization (EI) is a common method for this type of compound.

-

Data Acquisition: The mass-to-charge ratio (m/z) of the ions is measured.

Predicted Mass Spectrum:

The mass spectrum of 1,5-Dibromo-2,3-difluorobenzene will show a prominent molecular ion peak (M⁺). Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak, with relative intensities corresponding to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes (approximately 1:1). The expected m/z values for the molecular ion will be around 270, 272, and 274.

Common fragmentation pathways would involve the loss of bromine and fluorine atoms.

Comparative Data: Mass Spectrum of 1-Bromo-2,3-difluorobenzene

The mass spectrum of 1-Bromo-2,3-difluorobenzene shows molecular ion peaks at m/z 192 and 194, corresponding to the two bromine isotopes.[3] A significant fragment is observed at m/z 113, corresponding to the loss of a bromine atom ([M-Br]⁺).[3]

Synthesis and Experimental Workflows

Illustrative Synthetic Workflow:

Caption: A plausible synthetic route to 1,5-Dibromo-2,3-difluorobenzene.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic properties of 1,5-Dibromo-2,3-difluorobenzene. By leveraging established principles of spectroscopy and comparative data from its isomers, researchers can confidently approach the characterization of this and similar halogenated aromatic compounds. The provided safety information and predicted spectral features serve as a valuable resource for those working in synthetic chemistry and drug development. As with any scientific endeavor, the direct experimental verification of these predicted data points is essential for rigorous structural confirmation.

References

-

PubChem. 1-Bromo-2,3-difluorobenzene. [Link]

-

PubChem. 1-Bromo-3,5-difluorobenzene. [Link]

-

Royal Society Publishing. Far infrared spectra and vibrational assignments of substituted benzenes. [Link]

Sources

1,5-Dibromo-2,3-difluorobenzene NMR analysis

An In-Depth Technical Guide to the NMR Analysis of 1,5-Dibromo-2,3-difluorobenzene

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the Nuclear Magnetic Resonance (NMR) analysis of 1,5-dibromo-2,3-difluorobenzene (CAS RN 811713-09-4)[1]. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It delves into the causal relationships underpinning spectral features, offering field-proven insights into experimental design, data acquisition, and structural elucidation. We will explore the nuances of ¹H, ¹³C, and ¹⁹F NMR, detailing the expected chemical shifts and complex spin-spin coupling patterns that characterize this highly substituted aromatic system. The protocols described herein are designed as self-validating systems to ensure the highest degree of scientific integrity and data reproducibility.

Introduction: The Structural Significance of 1,5-Dibromo-2,3-difluorobenzene

1,5-Dibromo-2,3-difluorobenzene is a halogenated aromatic compound of significant interest as a building block in medicinal and materials chemistry. The strategic placement of four halogen substituents on the benzene ring creates a unique electronic environment and provides multiple reactive sites for synthetic transformations, such as cross-coupling reactions. The fluorine atoms can significantly alter molecular properties, including metabolic stability and binding affinity in pharmaceutical contexts, while the bromine atoms serve as versatile handles for introducing further complexity[2].

Accurate and unambiguous structural confirmation is paramount. NMR spectroscopy is the definitive technique for this purpose, offering precise insights into the molecular framework. However, the presence of two magnetically active fluorine nuclei (¹⁹F, I=1/2) in addition to protons (¹H) and carbons (¹³C) introduces significant complexity through extensive homo- and heteronuclear J-coupling. This guide provides a detailed roadmap for navigating this complexity to achieve a complete and confident spectral assignment.

Molecular Structure and Predicted NMR Interactions

A clear understanding of the molecular structure is the foundation for interpreting its NMR spectra. The numbering convention used throughout this guide is presented below.

Figure 1: Structure and numbering of 1,5-dibromo-2,3-difluorobenzene.

The molecule possesses two non-equivalent protons (H4, H6), two non-equivalent fluorine atoms (F2, F3), and six non-equivalent carbon atoms. This lack of symmetry predicts a complex spectrum where every nucleus gives a distinct signal. The interpretation hinges on analyzing the through-bond J-couplings between these nuclei.

Spectral Analysis and Interpretation

The following sections detail the predicted spectral features for each relevant nucleus. Predictions are based on established principles of NMR spectroscopy and data from analogous compounds, such as substituted difluorobenzenes.[3][4][5]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to H4 and H6.

-

H6 Signal: This proton is flanked by two carbon atoms bearing bromine (C1, C5). It is expected to appear further downfield due to the cumulative deshielding effects of the nearby halogens. Its multiplicity will be determined by couplings to F2, F3, and H4.

-

³J(H6-F2): A three-bond coupling to the ortho fluorine F2.

-

⁴J(H6-F3): A four-bond coupling to the meta fluorine F3.

-

⁴J(H6-H4): A four-bond meta proton-proton coupling.

-

-

H4 Signal: This proton is adjacent to the carbon bearing the second bromine (C5). Its chemical shift will be influenced by all four halogens. Its multiplicity will arise from:

-

³J(H4-F3): A three-bond coupling to the ortho fluorine F3.

-

⁴J(H4-F2): A four-bond coupling to the meta fluorine F2.

-

⁴J(H4-H6): A four-bond meta proton-proton coupling.

-

The resulting signals will be complex multiplets, likely appearing as some form of a doublet of doublets of doublets (ddd) or triplet of doublets (td), depending on the relative magnitudes of the coupling constants.

¹⁹F NMR Spectroscopy

With a high natural abundance and sensitivity, ¹⁹F NMR is a crucial component of the analysis.[6][7] Two distinct signals are expected for F2 and F3.

-

F2 Signal: This fluorine is ortho to a bromine (C1) and a fluorine (F3). Its multiplicity will be determined by couplings to H6, H4, and F3.

-

³J(F2-H6): Coupling to the ortho proton.

-

⁴J(F2-H4): Coupling to the meta proton.

-

³J(F2-F3): A three-bond ortho fluorine-fluorine coupling, which is typically large.[8]

-

-

F3 Signal: This fluorine is ortho to a proton (H4) and a fluorine (F2). Its multiplicity will arise from:

-

³J(F3-H4): Coupling to the ortho proton.

-

⁴J(F3-H6): Coupling to the meta proton.

-

³J(F3-F2): The same ortho fluorine-fluorine coupling seen for F2.

-

The chemical shifts for fluorine atoms on a benzene ring are highly sensitive to the electronic nature of other substituents.[6]

¹³C NMR Spectroscopy

A proton-decoupled ¹³C NMR spectrum will show six distinct signals, one for each carbon atom. The key to assigning these signals lies in their chemical shifts and, more importantly, the C-F coupling constants which are not removed by proton decoupling.

-

C1 & C5 (C-Br): These carbons, directly bonded to bromine, will appear as relatively upfield signals for quaternary carbons. They will exhibit multi-bond couplings to the fluorine atoms.

-

C2 & C3 (C-F): These carbons will show very large one-bond C-F couplings (¹JCF), typically in the range of -240 to -260 Hz.[5][9] This is the most diagnostic feature for identifying carbons directly attached to fluorine. They will also show smaller two-bond couplings (²JCF) to the other fluorine atom.

-

C4 & C6 (C-H): These carbons will be coupled to their attached proton and will also show multi-bond couplings to the fluorine atoms (²JCF, ³JCF). In a standard proton-decoupled spectrum, these will appear as complex multiplets due to the C-F couplings. For unambiguous assignment, a ¹H,¹⁹F-decoupled carbon spectrum is highly informative.[10]

Predicted Spectral Data Summary

The following table summarizes the predicted NMR data. Chemical shifts (δ) are referenced to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F. Coupling constants (J) are given in Hertz (Hz).

| Nucleus | Atom | Predicted δ (ppm) | Predicted Multiplicity | Coupled Nuclei & Expected J (Hz) |

| ¹H | H4 | 7.4 - 7.7 | ddd | ³J(H4-F3) ≈ 8-10, ⁴J(H4-F2) ≈ 4-6, ⁴J(H4-H6) ≈ 2-3 |

| H6 | 7.6 - 7.9 | ddd | ³J(H6-F2) ≈ 8-10, ⁴J(H6-F3) ≈ 4-6, ⁴J(H6-H4) ≈ 2-3 | |

| ¹⁹F | F2 | -125 to -140 | dd | ³J(F2-F3) ≈ 18-22, ³J(F2-H6) ≈ 8-10, ⁴J(F2-H4) ≈ 4-6 |

| F3 | -130 to -145 | dd | ³J(F3-F2) ≈ 18-22, ³J(F3-H4) ≈ 8-10, ⁴J(F3-H6) ≈ 4-6 | |

| ¹³C | C1 | 110 - 115 | t | ²J(C1-F2) ≈ 15-25, ⁵J(C1-F3) ≈ 1-3 |

| C2 | 148 - 152 | dd | ¹J(C2-F2) ≈ 245-255, ²J(C2-F3) ≈ 12-18 | |

| C3 | 150 - 154 | dd | ¹J(C3-F3) ≈ 248-258, ²J(C3-F2) ≈ 12-18 | |

| C4 | 125 - 130 | ddd | ²J(C4-F3) ≈ 15-25, ³J(C4-F2) ≈ 5-8 | |

| C5 | 112 - 117 | t | ³J(C5-F3) ≈ 5-8, ⁴J(C5-F2) ≈ 3-5 | |

| C6 | 118 - 124 | dt | ²J(C6-F2) ≈ 15-25, ³J(C6-F3) ≈ 5-8 |

Note: Predicted values are estimates based on analogous structures and may vary with solvent and experimental conditions.